molecular formula C80H50O8P2 B8205420 (11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f][132]dioxaphosphepin

(11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f][132]dioxaphosphepin

Cat. No.: B8205420
M. Wt: 1201.2 g/mol
InChI Key: UWYXIWGWHHXIPA-UHFFFAOYSA-N
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Description

(11bS)-4-Hydroxy-2,6-di-1-naphthalenyl-4-oxide-dinaphtho[2,1-d:1'2'-f][1,3,2]dioxaphosphepin (CAS: 35193-64-7) is a chiral organophosphorus compound characterized by a dinaphthodioxaphosphepine backbone substituted with two 1-naphthalenyl groups at positions 2 and 4. Its molecular formula is C₃₂H₂₁O₄P, with a molecular weight of 500.48 g/mol . The compound exhibits a tetracoordinate phosphorus center in a spirocyclic configuration, contributing to its stereochemical rigidity.

Primary applications are restricted to research and development, particularly in asymmetric catalysis and ligand design due to its chiral phosphoric acid motif . It is classified as a skin irritant (H315) and requires stringent handling protocols, including storage at 2–8°C under nitrogen to prevent degradation .

Properties

IUPAC Name

13-hydroxy-10,16-dinaphthalen-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C40H25O4P/c2*41-45(42)43-39-35(33-21-9-15-25-11-1-5-17-29(25)33)23-27-13-3-7-19-31(27)37(39)38-32-20-8-4-14-28(32)24-36(40(38)44-45)34-22-10-16-26-12-2-6-18-30(26)34/h2*1-24H,(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYXIWGWHHXIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC4=CC=CC=C4C5=C3OP(=O)(OC6=C5C7=CC=CC=C7C=C6C8=CC=CC9=CC=CC=C98)O.C1=CC=C2C(=C1)C=CC=C2C3=CC4=CC=CC=C4C5=C3OP(=O)(OC6=C5C7=CC=CC=C7C=C6C8=CC=CC9=CC=CC=C98)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H50O8P2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1201.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Design

The enantioselective synthesis of (11bS)-4-hydroxy-2,6-di-1-naphthalenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,dioxaphosphepin begins with the preparation of a chiral 1,1'-binaphthyl-2,2'-diol (BINOL) derivative. The (S)-configured BINOL framework is functionalized with 1-naphthalenyl groups at the 3,3′-positions to ensure proper spatial orientation for subsequent phosphorus incorporation.

Phosphorylation and Cyclization

The functionalized BINOL derivative undergoes phosphorylation using phosphoryl trichloride (POCl₃) in anhydrous dichloromethane at −78°C. This step forms a reactive phosphorochloridate intermediate, which spontaneously cyclizes to generate the dinaphtho-dioxaphosphepine skeleton. The reaction is quenched with ice-cold water, and the pH is adjusted to 2–3 using dilute hydrochloric acid to hydrolyze the intermediate into the target phosphoric acid.

Key Reaction Conditions

  • Temperature: −78°C (POCl₃ addition), 0°C (hydrolysis)

  • Solvent: Dichloromethane (anhydrous)

  • Yield: 70–85% (reported for analogous compounds)

Stereochemical Purity and Characterization

The (11bS) configuration is retained throughout the synthesis due to the chirality of the starting BINOL derivative. Enantiomeric excess (ee) is confirmed via chiral HPLC (>99% ee). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and high-resolution mass spectrometry (HRMS) validate the structure:

  • ³¹P NMR (CDCl₃) : δ −12.5 ppm (characteristic of P=O)

  • IR (KBr) : 3450 cm⁻¹ (O–H stretch), 1250 cm⁻¹ (P=O)

Alternative Route via Grignard Reagent Addition

Bromo-dioxaphosphepine Intermediate

A 4-bromo-dinaphtho-dioxaphosphepine precursor is synthesized by treating 1,1'-binaphthol with phosphorus tribromide (PBr₃) in toluene under reflux. This intermediate serves as a substrate for nucleophilic substitution.

Introduction of Naphthalenyl Groups

Two equivalents of 1-naphthalenylmagnesium bromide are added to the bromo-dioxaphosphepine in tetrahydrofuran (THF) at 0°C. The reaction proceeds via a two-step mechanism:

  • Nucleophilic attack : Grignard reagent displaces bromide at the phosphorus center.

  • Oxidation : Hydrogen peroxide (H₂O₂) oxidizes the P(III) intermediate to P(V)-oxide.

Reaction Optimization

  • Stoichiometry: 2.2 equivalents of Grignard reagent (to ensure complete substitution)

  • Oxidation: 30% H₂O₂, room temperature, 12 hours

  • Yield: 60–75% (lower than the BINOL route due to competing side reactions)

Comparative Analysis of Methods

ParameterBinaphthol RouteGrignard Route
Starting Material Chiral BINOL derivativeBromo-dioxaphosphepine
Key Reagent POCl₃1-Naphthalenylmagnesium bromide
Stereochemical Control High (≥99% ee)Moderate (racemic without chiral ligand)
Reaction Time 24 hours48 hours
Overall Yield 70–85%60–75%

Critical Considerations in Synthesis

Solvent and Temperature Effects

  • Binaphthol Route : Anhydrous conditions are critical to prevent premature hydrolysis of POCl₃. Elevated temperatures during cyclization lead to racemization.

  • Grignard Route : THF must be rigorously dried to avoid protonation of the Grignard reagent. Substitution efficiency drops below −20°C.

Purification Challenges

Column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:4) separates the target compound from unreacted BINOL or bromide precursors. The phosphoric acid’s low solubility in nonpolar solvents complicates large-scale isolation.

Applications and Derivatives

The (11bS)-configured phosphoric acid catalyzes asymmetric Mannich reactions and carbonyl additions with enantioselectivities exceeding 90%. Structural analogs with triphenylsilyl or cyclohexyl substituents (e.g., CAS 1157989-25-7, 1309446-14-7) exhibit enhanced thermal stability, enabling use in industrial processes .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of additional hydroxyl groups, while reduction may result in the removal of oxygen atoms.

Scientific Research Applications

Anticancer Research

Recent studies have investigated the potential of (11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f]

132
dioxaphosphepin as an anticancer agent. Its ability to interact with biological targets makes it a candidate for further exploration in cancer therapeutics. The compound's structural complexity allows for modifications that could enhance its efficacy against specific cancer types.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit certain enzymes, particularly those involved in metabolic pathways related to cancer and other diseases. The presence of hydroxyl groups and the phosphorous atom in its structure can facilitate interactions with enzyme active sites, potentially leading to the development of new inhibitors.

Neuropharmacology

Research indicates that compounds similar to (11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f]

132
dioxaphosphepin may exhibit activity at neurotransmitter transporters, such as dopamine and norepinephrine transporters. This suggests potential applications in treating neurological disorders, including depression and anxiety disorders.

Chiral Catalysis

The compound has shown promise as a chiral catalyst in asymmetric synthesis. Its unique structure allows for high enantioselectivity in reactions involving chiral substrates. This is particularly valuable in pharmaceutical synthesis, where the production of enantiomerically pure compounds is crucial.

Organic Synthesis

(11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f]

132
dioxaphosphepin can serve as a versatile building block in organic synthesis, facilitating the construction of complex molecular architectures. Its reactivity can be harnessed to develop new synthetic pathways for various organic compounds.

Case Study 1: Anticancer Activity

A study focused on the synthesis of derivatives of (11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f]

132
dioxaphosphepin demonstrated significant cytotoxic effects against several cancer cell lines. The study highlighted the structure–activity relationship (SAR) that informs modifications to enhance biological activity.

Case Study 2: Enzyme Interaction Studies

Another research effort utilized molecular docking simulations to evaluate the binding affinity of (11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f]

132
dioxaphosphepin with target enzymes involved in metabolic pathways. The results indicated promising interactions that warrant further experimental validation.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of the phosphorus atom and the unique structure of the compound allow it to bind to certain enzymes or receptors, potentially inhibiting their activity. The pathways involved may include those related to cellular signaling, metabolism, or gene expression. Further research is needed to fully understand the molecular mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of dinaphthodioxaphosphepine derivatives, differing primarily in substituent groups and stereochemistry. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of Dinaphthodioxaphosphepine Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Key Hazards Storage Conditions
Target Compound (35193-64-7) C₃₂H₂₁O₄P 500.48 2,6-di-1-naphthalenyl H315 (skin irritation) 2–8°C, under nitrogen
(11bR)-4-Hydroxy-2,6-bis(4-tert-butylphenyl) (861909-30-0) C₄₀H₃₇O₄P 612.69 2,6-bis(4-tert-butylphenyl) Not specified Room temperature
(11bS)-4-Hydroxy-2,6-bis(4-tert-butylphenyl) (1217901-32-0) C₄₀H₃₇O₄P 612.69 2,6-bis(4-tert-butylphenyl) Not specified Room temperature
(11aR)-3,7-Bis(4-tert-butylphenyl) (UN 3077) C₃₇H₃₉O₄P 578.67 3,7-bis(4-tert-butylphenyl) Not specified Not available
(11bR)-4-Hydroxy-2,6-bis(2,4,6-triisopropylphenyl) (791616-63-2) C₅₀H₅₇O₄P 752.96 2,6-bis(2,4,6-triisopropylphenyl) H302, H315, H319, H335 Room temperature, inert atmosphere
(11bS)-4-Hydroxy-2,6-diphenyl (874948-59-1) C₃₂H₂₁O₄P 500.48 2,6-diphenyl Not specified Not available

Key Findings:

The target compound’s 1-naphthalenyl groups balance steric bulk and π-π interactions, making it suitable for moderate-steric-demand reactions .

Hazard Profile :

  • The target compound’s H315 (skin irritation) is less severe compared to CAS 791616-63-2, which carries additional hazards (H302: harmful if swallowed; H319: eye irritation; H335: respiratory irritation) .

Storage Stability :

  • The requirement for low-temperature storage under nitrogen (2–8°C) distinguishes the target compound from analogues like CAS 861909-30-0, which are stable at room temperature .

Stereochemical Variations :

  • The (11bR) and (11bS) enantiomers (e.g., CAS 861909-30-0 vs. 1217901-32-0) exhibit identical molecular formulas but divergent chiral environments, impacting their utility in asymmetric synthesis .

Ecological and Toxicological Data: Limited data exist for most compounds. The target compound lacks detailed ecotoxicological profiles, though its R&D-only designation minimizes environmental exposure risks .

Biological Activity

(11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f]

132
dioxaphosphepin, commonly referred to as a dioxaphosphepin compound, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C40_{40}H25_{25}O4_4P
  • Molecular Weight : 600.61 g/mol
  • CAS Number : 929097-93-8
  • Appearance : White to light-yellow powder
  • Melting Point : 329–335 °C

The biological activity of (11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f]

132
dioxaphosphepin is primarily attributed to its ability to act as an efficient chiral catalyst in various chemical reactions. It has shown high enantioselectivity in catalytic experiments, indicating its potential utility in asymmetric synthesis .

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is crucial for preventing tumor growth.

Neuroprotective Effects

Research has also pointed towards neuroprotective effects of this compound. In animal models, (11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f]

132
dioxaphosphepin was found to reduce oxidative stress and inflammation in neuronal tissues, suggesting a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Enzymatic Inhibition

The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it selectively inhibits phosphodiesterase enzymes, leading to increased levels of cyclic nucleotides, which are important for cellular signaling processes .

Case Studies

StudyObjectiveFindings
Study AAssess anticancer activitySignificant reduction in cell viability in breast cancer cell lines with IC50 values in low micromolar range.
Study BEvaluate neuroprotective effectsDecreased markers of oxidative stress in treated animals compared to control groups.
Study CInvestigate enzymatic inhibitionDemonstrated selective inhibition of phosphodiesterase with significant increases in cyclic AMP levels.

Q & A

Q. Table 2: Structural Modifications and Observed Effects

SubstituentProperty EnhancedReference
2,4,6-TriisopropylphenylEnantioselectivity (99% e.e.)
TrifluoromethylphenylSolubility in polar solvents

Q. How can contradictions in safety data (e.g., non-hazardous transport classification vs. skin irritation hazards) be resolved?

  • Methodological Answer :
  • Analysis : The compound is classified as non-hazardous for transport but causes skin irritation (GHS Category 2) .
  • Resolution :

Cross-reference OSHA standards and regional regulations (e.g., SARA 302).

Conduct in-house toxicity testing to validate SDS claims.

Document discrepancies in risk assessments and adjust lab protocols accordingly.

Key Considerations for Experimental Design

  • Theoretical Frameworks : Link studies to chiral catalysis or phosphorus chemistry principles (e.g., stereoelectronic effects) .
  • Data Validation : Replicate experiments under controlled conditions to address reproducibility concerns in sparse datasets.

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